molecular formula C7H8BClO2S B1492919 5-Chloro-2-(methylsulfanyl)phenylboronic acid CAS No. 1451392-55-4

5-Chloro-2-(methylsulfanyl)phenylboronic acid

Cat. No.: B1492919
CAS No.: 1451392-55-4
M. Wt: 202.47 g/mol
InChI Key: IVVNCNFZKBXQJX-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylsulfanyl)phenylboronic acid: is an organoboron compound with the molecular formula C7H8BClO2S and a molecular weight of 202.47 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a methylsulfanyl group. Organoboron compounds, including this compound, are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-2-(methylsulfanyl)phenylboronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydroboration of 5-chloro-2-(methylsulfanyl)phenylborane, which can be synthesized from the corresponding aryl halide through a series of reactions . The hydroboration reaction involves the addition of a boron-hydrogen bond across an alkene or alkyne, resulting in the formation of the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product. The boronic acid component can be recovered and reused after deprotection, making the process more cost-effective .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(methylsulfanyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The chlorine atom and the methylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: Substituted phenylboronic acids with different functional groups.

Scientific Research Applications

Chemistry: 5-Chloro-2-(methylsulfanyl)phenylboronic acid is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds . This reaction is crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and in the design of sensors for detecting carbohydrates and other biomolecules.

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable bonds with various functional groups makes it suitable for creating specialized materials with desired properties .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylsulfanyl)phenylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the formation of a palladium-boron intermediate, which facilitates the coupling reaction.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the chlorine and methylsulfanyl substituents.

    4-Chlorophenylboronic acid: Similar structure but without the methylsulfanyl group.

    2-Methylsulfanylphenylboronic acid: Similar structure but without the chlorine atom.

Uniqueness: 5-Chloro-2-(methylsulfanyl)phenylboronic acid is unique due to the presence of both chlorine and methylsulfanyl substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

(5-chloro-2-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVNCNFZKBXQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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